molecular formula C9H7NO2S B1457228 Methyl benzo[d]thiazole-7-carboxylate CAS No. 1038509-28-2

Methyl benzo[d]thiazole-7-carboxylate

Cat. No. B1457228
M. Wt: 193.22 g/mol
InChI Key: SVEZOHPWBLWBNO-UHFFFAOYSA-N
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Description

“Methyl benzo[d]thiazole-7-carboxylate” is a chemical compound with the linear formula C9H7NO2S . It has a molecular weight of 194.23 .


Synthesis Analysis

The synthesis of benzothiazole compounds, including “Methyl benzo[d]thiazole-7-carboxylate”, has been achieved through various synthetic pathways. These include condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .


Molecular Structure Analysis

The molecular structure of “Methyl benzo[d]thiazole-7-carboxylate” is characterized by a benzothiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI key for this compound is RJDAEGYTGGRBPM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl benzo[d]thiazole-7-carboxylate” is a solid at room temperature . The storage temperature for this compound is recommended to be at refrigerator temperatures .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Methyl benzo[d]thiazole-7-carboxylate serves as a building block in the synthesis of various compounds with potential medicinal applications. For instance, it has been used in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are explored as new entities in drug discovery due to their diverse bioactivities (Durcik et al., 2020). Similarly, its role in the efficient multistep synthesis of novel thiazolo[5,4-f]quinazolin-9(8H)-one derivatives indicates its significance in creating multi-target inhibitors for diseases like Alzheimer’s (Hédou et al., 2016).

Antimicrobial and Antifungal Applications

Derivatives of methyl benzo[d]thiazole-7-carboxylate, such as organotin benzo[1,2,3]thiadiazole-7-carboxylates, have been synthesized and shown to possess good growth inhibition against various fungi, indicating their potential as fungicidal agents (Wang et al., 2010).

Anticancer Applications

Benzo[d]thiazolyl substituted-2-quinolone hybrids, synthesized from methyl benzo[d]thiazole-7-carboxylate derivatives, have exhibited significant anticancer activity, highlighting the compound's utility in developing novel anticancer agents (Bolakatti et al., 2020).

Applications in Agriculture

Methyl benzo[d]thiazole-7-carboxylate derivatives have been explored as novel elicitors for taxoid biosynthesis in plant cells, suggesting their potential in enhancing the production of valuable secondary metabolites for pharmaceutical applications (Xu et al., 2006).

Safety And Hazards

The safety information for “Methyl benzo[d]thiazole-7-carboxylate” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles, including “Methyl benzo[d]thiazole-7-carboxylate”, are anticipated to be related to green chemistry . This includes exploring more environmentally friendly and sustainable methods for the synthesis of these compounds.

properties

IUPAC Name

methyl 1,3-benzothiazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)6-3-2-4-7-8(6)13-5-10-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEZOHPWBLWBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731507
Record name Methyl 1,3-benzothiazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl benzo[d]thiazole-7-carboxylate

CAS RN

1038509-28-2
Record name Methyl 1,3-benzothiazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Isoamyl nitrite (22.0 mmol) is added to a solution of 2-amino-benzothiazole-7-carboxylic acid methyl ester (10.1 mmol) in THF (29 mL). The mixture is heated to reflux for 4 h, the solvents are removed in vacuo and the residue is purified by FC (gradient: heptane to EtOAc/heptane 4/6) to give the desired product.
Quantity
22 mmol
Type
reactant
Reaction Step One
Quantity
10.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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